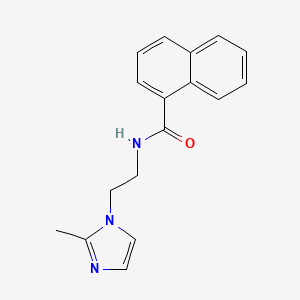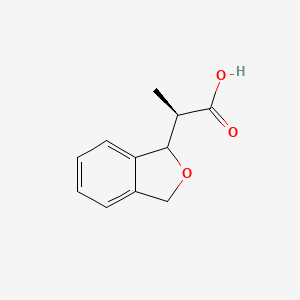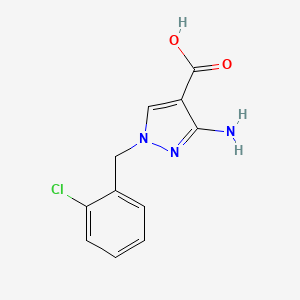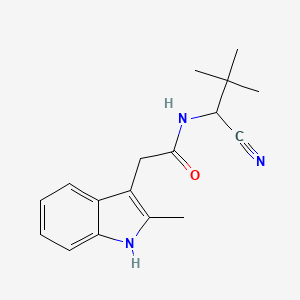
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1817776-68-3 . It has a molecular weight of 236.72 and its IUPAC name is (6-(ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 236.72 and is typically stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Transformations : In a study on the reactivity of 2-substituted 3-ethylsulfonylpyridines, it was found that acidic or basic hydrolysis can lead to transformations in related compounds, impacting the formation of N- and O-methyl derivatives, among others (Rouchaud, Neus, & Moulard, 1997).
Potential Anticonvulsant Agents : A series of novel Schiff bases of 3-aminomethyl pyridine, which are structurally related to (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride, have been synthesized and tested for anticonvulsant activity. Some compounds in this series showed significant protection against seizures (Pandey & Srivastava, 2011).
Catalytic Applications : Research into diiron(III) complexes of tridentate 3N ligands, including compounds like N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, has shown these complexes to be effective catalysts for the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Pharmacological Characterization : Research involving aryl pyridyl sulfones, including 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, has explored their pharmacological properties, particularly their role as 5-HT6 receptor antagonists. This has implications in understanding cholinergic neurotransmission and potential therapeutic applications (Riemer et al., 2003).
Environmental Degradation Studies : Studies on the degradation of chlorimuron-ethyl and sulfosulfuron in soil, which involve structurally similar compounds to (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride, have provided insights into the environmental impact and degradation pathways of these substances (Sharma, Banerjee, & Choudhury, 2012; Saha & Kulshrestha, 2002) (Saha & Kulshrestha, 2002).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care and appropriate safety measures should be taken while handling it .
Eigenschaften
IUPAC Name |
(6-ethylsulfonylpyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWDJRFTFMDDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)
![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)
![Ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2963030.png)
![1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene](/img/structure/B2963032.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2963034.png)



![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)
![N-(3-acetylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963039.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2963041.png)
